N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Novel Pyrido and Thieno Derivatives : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, including derivatives of N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide, has been explored. These syntheses involve the preparation of key compounds and derivatives with potential applications in various chemical and biological domains (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activity
- Antimicrobial Activity : Research has demonstrated the antimicrobial activity of derivatives similar to this compound. These compounds have shown significant activity against various microorganisms, including bacteria and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Potential in Cancer Therapy
- Antitumor Agents : Compounds structurally related to this compound have been studied for their potential as antitumor agents. Their synthesis and biological evaluation indicate promising applications in cancer therapy, showcasing their ability to inhibit tumor growth in various cell lines (Kadah, 2016).
Enzyme Inhibition and Drug Design
- Dual Enzyme Inhibitors : These compounds have been explored as dual inhibitors of thymidylate synthase and dihydrofolate reductase, making them potential candidates for drug design in treating various diseases, including cancer (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H15N3O4S/c1-3-20-7-18-16-13(17(20)22)9(2)14(25-16)15(21)19-10-4-5-11-12(6-10)24-8-23-11/h4-7H,3,8H2,1-2H3,(H,19,21) |
InChI Key |
OZWVGXILNZHMJF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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